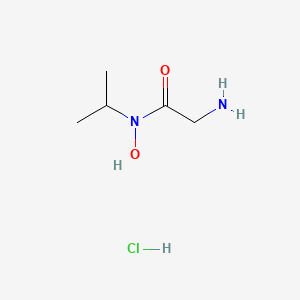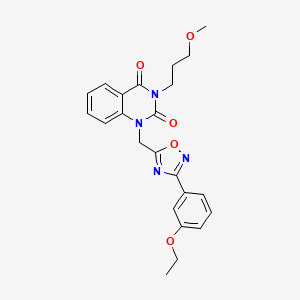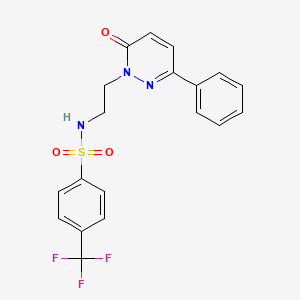![molecular formula C17H16N6O B2782066 1-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)ethanone CAS No. 1172417-02-5](/img/structure/B2782066.png)
1-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2’-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2’H-[3,3’-bipyrazol]-1-yl)ethanone” is a derivative of quinoxaline . Quinoxaline derivatives are used in various fields due to their diverse biological activities .
Synthesis Analysis
The synthesis of quinoxaline derivatives often involves the condensation of ortho-diamines with 1,2-diketones . A recent study reported a “refreshed” synthesis of the [1,2,3]-triazolo [1,5- a ]quinoxalin-4 (5 H )-one core, using eco-compatible catalysts and reaction conditions .Chemical Reactions Analysis
The chemical reactions involving quinoxaline derivatives are diverse. For instance, a study reported the selective alkylation of quinoxalin-2 (1 H )-one with a broad class of hydrocarbons .科学的研究の応用
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of compounds related to 1-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)ethanone, exploring their potential in catalysis and polymerization. For instance, the synthesis of NNN tridentate ligands and their coordination with iron(II) and cobalt(II) dichloride has been studied for catalytic activities toward ethylene reactivity. These studies have shown that certain metal complexes provide good catalytic activities for ethylene oligomerization and polymerization (Sun et al., 2007).
Catalysis and Polymerization
Research into the catalytic behavior of these compounds has revealed their potential in ethylene oligomerization and polymerization. The use of methylaluminoxane (MAO) and modified methylaluminoxane (MMAO) as activators for these complexes has shown that they can provide varying degrees of catalytic activity, with certain substituents increasing the overall activity (Sun et al., 2007).
Comparative Synthesis Methods
Another area of research has focused on comparing conventional and ultrasound irradiation-promoted synthesis methods for quinoxaline derivatives. These studies have found that ultrasound irradiation can offer advantages such as shorter reaction times and higher yields, highlighting an efficient approach to synthesizing these compounds (Abdula et al., 2018).
Antimicrobial Activity
Some studies have explored the antimicrobial properties of substituted 1,2,3-triazoles derived from similar quinoxaline compounds. These studies have provided insights into the potential medical applications of these compounds, particularly in developing new antimicrobial agents (Holla et al., 2005).
Corrosion Inhibition
Research on quinoxalin-6-yl derivatives has also investigated their use as corrosion inhibitors for mild steel in hydrochloric acid. This research is crucial for industrial applications where corrosion resistance is essential. The studies have shown that these compounds can effectively inhibit corrosion, with the efficiency increasing with concentration (Olasunkanmi et al., 2015).
将来の方向性
特性
IUPAC Name |
1-[5-(2-methylpyrazol-3-yl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c1-11(24)23-17(10-15(21-23)16-5-6-20-22(16)2)12-3-4-13-14(9-12)19-8-7-18-13/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQBPVWTRLWTLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=NN2C)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
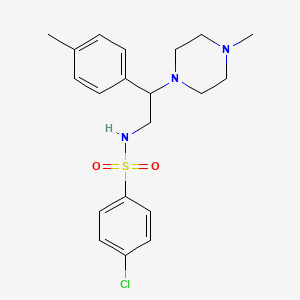
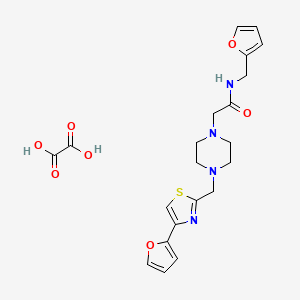
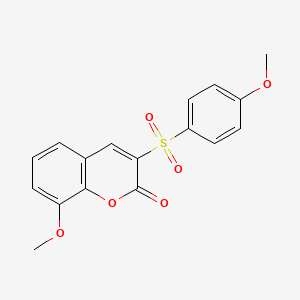
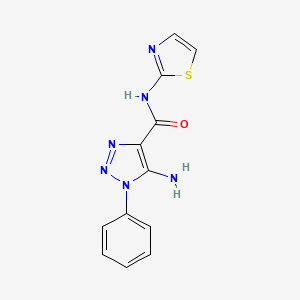
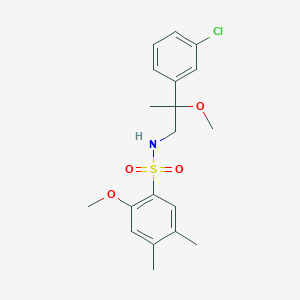
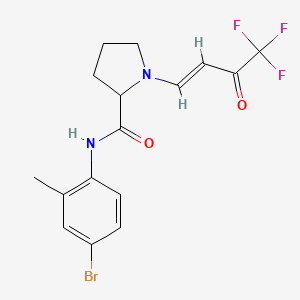

![1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[2-({2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]UREA](/img/structure/B2781993.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2781994.png)
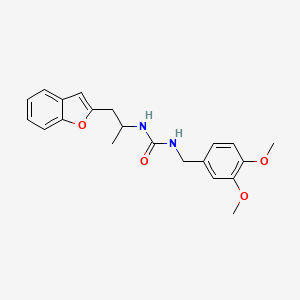
![[1-(3-Methylquinoxalin-2-yl)piperidin-4-yl]methanol](/img/structure/B2781998.png)
